

structure-activity relationship of caffeoylquinic acids

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2,3,4,5-Tetracaffeoyl-D-Glucaric acid
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A comprehensive guide to the structure-activity relationships of caffeoylquinic acids (CQAs), detailing their therapeutic potential across various biological activities. This document provides an objective comparison of CQA derivatives, supported by quantitative experimental data, detailed methodologies, and visual diagrams of key biological pathways.

Overview of Caffeoylquinic Acids (CQAs)

Caffeoylquinic acids are a class of polyphenolic compounds formed by the esterification of caffeic acid and quinic acid.[1] They are widely distributed in plants and are particularly abundant in coffee beans, sweet potatoes, and certain medicinal herbs.[2][3] CQAs exhibit a broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects.[4][5][6] The biological activity of these compounds is intrinsically linked to their chemical structure, specifically the number and position of caffeoyl groups attached to the quinic acid core.[2][7]

Structure-Activity Relationship (SAR) Analysis

The potency and mechanism of action of CQAs are determined by three main structural features:

- **Number of Caffeoyl Groups:** Increasing the number of caffeoyl moieties generally enhances biological activity. Tri-caffeoylquinic acids (triCQAs) often show greater potency than di-caffeoylquinic acids (diCQAs), which in turn are typically more active than mono-caffeoylquinic acids (monoCQAs).^{[2][7][8]} This is attributed to the increased number of catechol groups, which are crucial for radical scavenging and interaction with biological targets.
- **Position of Caffeoyl Groups:** The specific location of the caffeoyl esters on the quinic acid ring influences activity. For instance, adjacent diCQAs (like 3,4-diCQA and 4,5-diCQA) often exhibit higher antioxidant activity than non-adjacent isomers (like 1,3-diCQA and 3,5-diCQA).^[9]
- **Additional Substitutions:** The presence of other functional groups, such as malonyl groups, can further modify the bioactivity. For example, malonylation has been shown to increase the anti-oxidative stress capabilities of CQAs.^[10]

Comparative Analysis of Biological Activities

Antioxidant Activity

The antioxidant capacity of CQAs is a cornerstone of their therapeutic potential, primarily mediated by their ability to scavenge free radicals and chelate metal ions.^{[1][9]} The catechol (3,4-dihydroxy) moiety in the caffeoyl group is the key pharmacophore for this activity.

Key SAR Findings:

- **Number of Caffeoyl Groups:** Activity increases with the number of caffeoyl groups due to the higher number of catechol moieties available to donate hydrogen atoms.^[2]
- **Positional Effects:** Adjacent diCQAs (3,4- and 4,5-isomers) show superior radical scavenging and Fe²⁺-chelating abilities compared to non-adjacent diCQAs (1,3-, 1,5-, and 3,5-isomers).^[9]

Quantitative Data for Antioxidant Activity

Compound	Assay	IC50 / Activity Metric	Source
3,5-Dicaffeoylquinic Acid	DPPH Radical Scavenging	IC50: 4.26 µg/mL	[11]
3,5-Dicaffeoylquinic Acid	ABTS Radical Scavenging	TEAC Value: 0.9974	[11]
3,5-Dicaffeoylquinic Acid	Ferric Reducing Antioxidant Power (FRAP)	3.84 mmole Trolox equivalent/g	[11]
Adjacent diCQAs (3,4- & 4,5-)	General Antioxidant Assays	Lower IC50 values than non-adjacent diCQAs	[9]
Non-adjacent diCQAs (1,3-, 1,5-, 3,5-)	General Antioxidant Assays	Higher IC50 values than adjacent diCQAs	[9]

Experimental Protocols

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction in absorbance at a characteristic wavelength (typically ~517 nm) is proportional to the radical scavenging activity. IC50 values represent the concentration of the compound required to scavenge 50% of the DPPH radicals.[12]
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically. Activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]
- FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue color. The change in absorbance is proportional to the reducing power of the sample.[11]

Anti-inflammatory Activity

CQAs exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Key SAR Findings:

- The number of caffeoyl groups is critical, with tricaffeoylquinic acid showing significantly higher activity than dicaffeoylquinic acids.[\[8\]](#)[\[13\]](#)
- The mechanism involves the downregulation of the NF- κ B and MAPK signaling pathways, leading to decreased expression of iNOS, COX-2, and pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-6.[\[14\]](#)[\[15\]](#)

Quantitative Data for Anti-inflammatory Activity

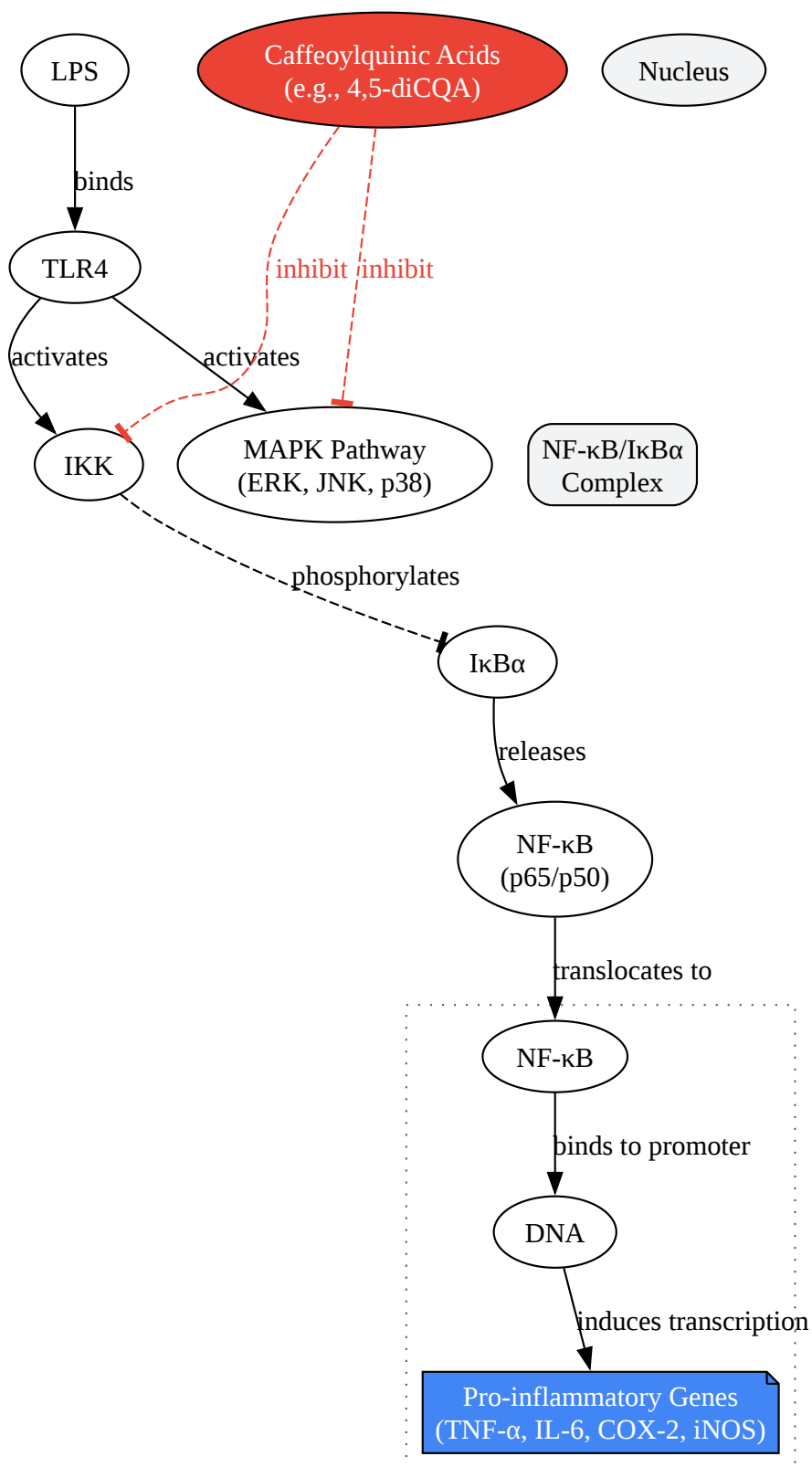
Compound	Model / Assay	Effect	Source
3,4,5-Tri-O-caffeoylquinic Acid (50 mg/kg)	Carrageenan-induced rat paw edema	88% of the activity of indomethacin (10 mg/kg)	[8][13]
3,4,5-Tri-O-caffeoylquinic Acid	ELISA (in vivo)	Significantly reduced TNF- α and IL-1 β levels	[8][13]
4,5-Dicaffeoylquinic Acid	LPS-stimulated RAW264.7 cells	Dose-dependent inhibition of NO, PGE ₂ , TNF- α , IL-6	[15]
5-Caffeoylquinic Acid	High-fat diet-fed rats	Decreased expression of NF- κ B and inflammatory cytokines	[14]
Caffeic Acid (10 μ mol/l)	LPS-stimulated mouse macrophages	Potent inhibition of pro-inflammatory cytokines	[16]
5-Caffeoylquinic Acid (25 μ mol/l)	LPS-stimulated mouse macrophages	Potent inhibition of pro-inflammatory cytokines	[16]

Experimental Protocols

- Carrageenan-Induced Paw Edema Model:** This is a standard in vivo model for evaluating acute inflammation. Carrageenan is injected into the paw of a rat, inducing edema. The volume of the paw is measured before and at various time points after injection. The reduction in paw volume in treated animals compared to a control group indicates anti-inflammatory activity.[8][13]
- LPS-Stimulated Macrophage Assay:** Murine macrophage cell lines (e.g., RAW264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The production of inflammatory mediators like nitric oxide (NO) is measured using the Griess

assay, and cytokine levels (TNF- α , IL-6, etc.) are quantified by ELISA. The ability of CQAs to inhibit the production of these mediators is assessed.[15]

Signaling Pathway



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Antiviral Activity

Certain CQAs have shown potent activity against viruses, most notably Human Immunodeficiency Virus (HIV) and Respiratory Syncytial Virus (RSV), primarily by inhibiting key viral enzymes or processes.

Key SAR Findings:

- Anti-HIV: Dicafeoylquinic acids (diCQAs) are potent inhibitors of HIV-1 integrase, an enzyme essential for viral replication.[17][18] They show high specificity for integrase over other viral enzymes like reverse transcriptase.[17][18]
- Anti-RSV: 3,4-diCQA and 3,5-diCQA exhibit strong anti-RSV activity, appearing to inhibit virus-cell fusion.[19] In contrast, monoCQAs (3-O-cafeoylquinic acid) are largely inactive. [19]

Quantitative Data for Antiviral Activity

Compound	Virus	Assay	IC50	Source
3,4-Dicafeoylquinic Acid	RSV	Plaque Reduction	2.33 μ M	[19]
3,5-Dicafeoylquinic Acid	RSV	Plaque Reduction	1.16 μ M	[19]
L-Chicoric Acid (diCQA analogue)	HIV-1 Integrase	In vitro inhibition	0.15 μ M	[17]
Dicafeoylquinic Acids	HIV-1 Replication	Cell Culture	2 to 7 μ M	[17]

Experimental Protocols

- HIV-1 Integrase Inhibition Assay: This biochemical assay measures the catalytic activity of purified HIV-1 integrase, specifically its ability to perform 3'-end processing and strand

transfer. The effect of inhibitors is determined by quantifying the reduction in product formation, often using radiolabeled DNA substrates.[17]

- **Plaque Reduction Assay:** This is a standard virological assay to quantify antiviral activity. A monolayer of host cells (e.g., HEp-2 for RSV) is infected with the virus in the presence of varying concentrations of the test compound. The cells are then covered with an agar overlay to restrict virus spread, leading to the formation of localized lesions (plaques). The IC50 is the concentration that reduces the number of plaques by 50%.[19]

Neuroprotective Activity

CQAs protect neuronal cells from oxidative stress and injury, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[10][20]

Key SAR Findings:

- The number of caffeoyl groups is directly correlated with the activity of accelerating ATP production in neuronal cells, with 3,4,5-tri-O-caffeoylquinic acid being the most potent among tested compounds.[7]
- 3,5-diCQA has been shown to protect neuronal cells (SH-SY5Y, PC-12) from amyloid- β and H₂O₂-induced toxicity.[20][21][22]
- The mechanism involves activating endogenous antioxidant enzymes and regulating signaling pathways like MAPKs and AKT.[10]

Quantitative Data for Neuroprotective Activity

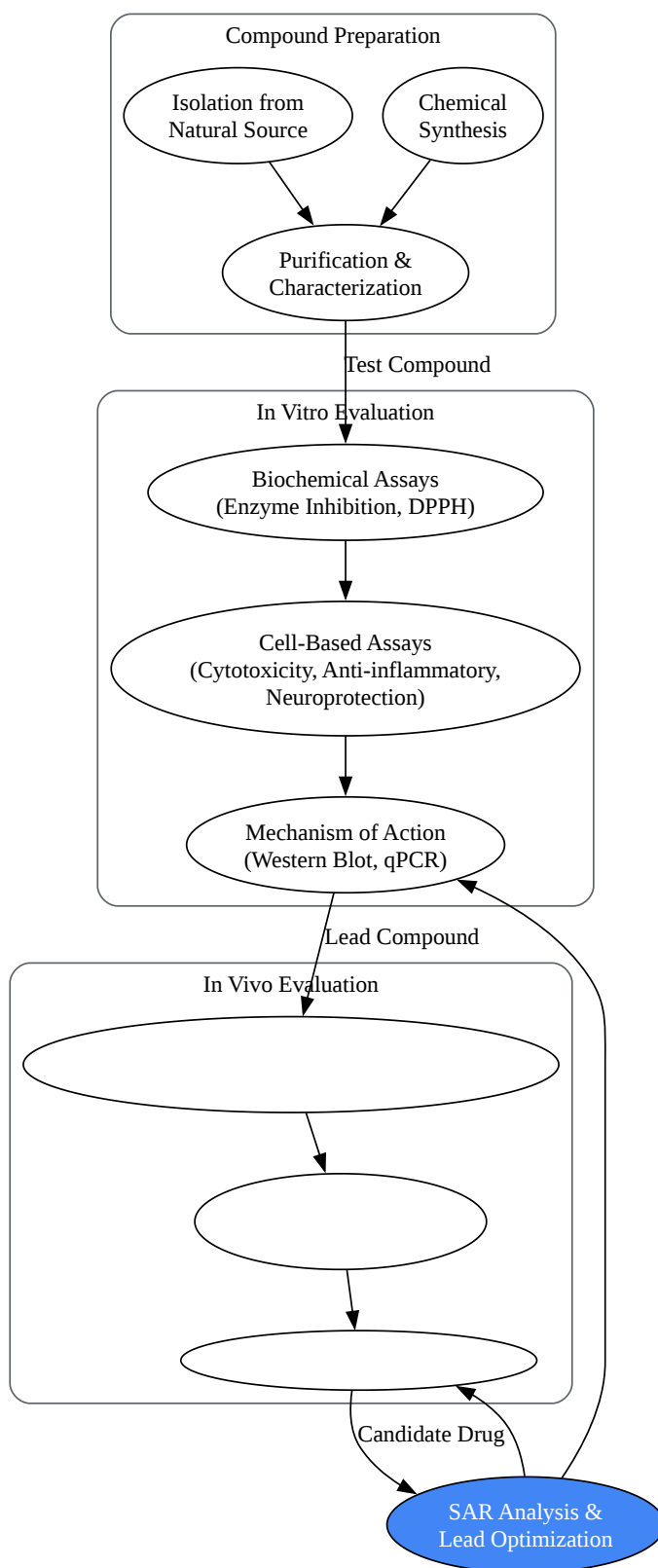
Compound	Model / Stressor	Effect	Source
3,5-Dicaffeoylquinic Acid	Amyloid β -insulted PC-12 cells	Increased cell viability by up to 2.8 times	[21]
3,5-Dicaffeoylquinic Acid	Amyloid β -insulted PC-12 cells	Decreased intracellular oxidative stress by 51.3%	[21]
3,4,5-Tri-O-caffeoylquinic Acid	SH-SY5Y cells	Highest accelerating activity on ATP production	[7]
MDCQA*	H ₂ O ₂ -injured SH-SY5Y cells	Potent protection via activation of antioxidant enzymes	[10]

*MDCQA: 4,5-O-dicaffeoyl-1-O-(malic acid methyl ester)-quinic acid

Experimental Protocols

- **Neuronal Cell Culture Models:** Human neuroblastoma cells (e.g., SH-SY5Y) or rat pheochromocytoma cells (PC-12) are commonly used. Neurotoxicity is induced using agents like hydrogen peroxide (H₂O₂) to mimic oxidative stress or amyloid- β peptide (A β) to model Alzheimer's disease.[10][21]
- **Cell Viability and Oxidative Stress Assays:** Cell viability is measured using assays like MTT. Intracellular reactive oxygen species (ROS) are quantified using fluorescent probes. The neuroprotective effect of CQAs is determined by their ability to increase cell survival and reduce ROS levels in stressed cells compared to controls.[21][22]
- **ATP Measurement:** Intracellular ATP levels are quantified to assess mitochondrial function and cellular energy metabolism. An increase in ATP levels in CQA-treated cells suggests an enhancement of energy production pathways.[7][20]

Workflow and Pathway Diagrams



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Conclusion

The structure-activity relationships of caffeoylquinic acids are well-defined, providing a clear framework for predicting their biological efficacy. The number and position of caffeoyl groups on the quinic acid scaffold are the primary determinants of their antioxidant, anti-inflammatory, antiviral, and neuroprotective activities. Generally, an increase in the number of caffeoyl groups, particularly in adjacent positions, enhances potency. This comparative guide highlights the potential of specific CQA isomers, such as 3,4,5-tri-O-caffeoylquinic acid and adjacent dicaffeoylquinic acids, as lead compounds for the development of novel therapeutics targeting oxidative stress, inflammation, and viral infections. Further research focusing on the bioavailability and in vivo metabolism of these promising compounds is warranted to translate their demonstrated in vitro efficacy into clinical applications.

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- To cite this document: BenchChem. [structure-activity relationship of caffeoylquinic acids]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10817893/docs#structure-activity-relationship-of-caffeoylquinic-acids\]](https://www.benchchem.com/product/b10817893/docs#structure-activity-relationship-of-caffeoylquinic-acids)

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